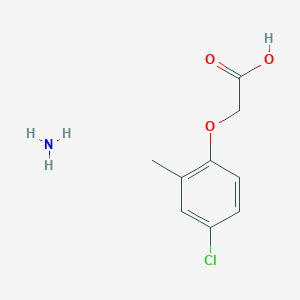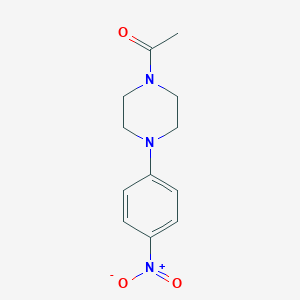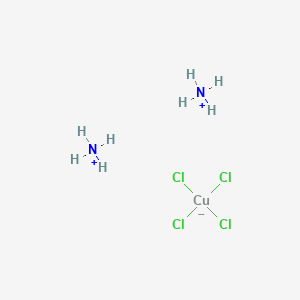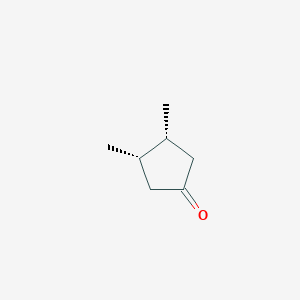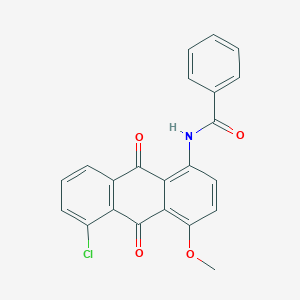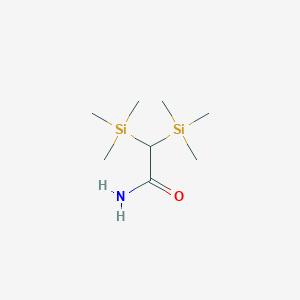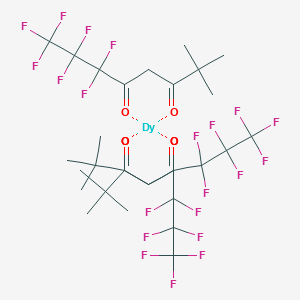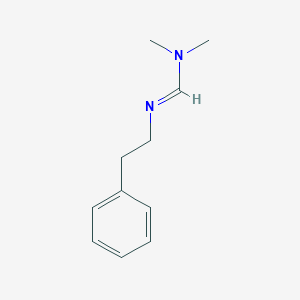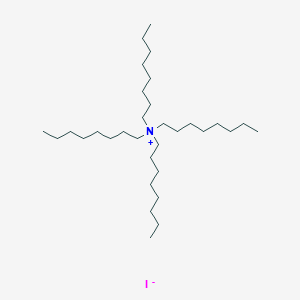
Yoduro de tetra-n-octilamonio
Descripción general
Descripción
Tetra-n-octylammonium iodide is a quaternary ammonium salt with the molecular formula C32H68IN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound appears as a white to light yellow powder or crystal and has a melting point of approximately 128-132°C .
Aplicaciones Científicas De Investigación
Tetra-n-octylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: The compound is employed in the preparation of biological samples for analysis, particularly in the extraction of nucleic acids and proteins.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reagent in diagnostic assays.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetra-n-octylammonium Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes .
Result of Action
As a biochemical reagent, it is expected to participate in various biochemical reactions, potentially leading to observable changes at the molecular and cellular levels .
Análisis Bioquímico
Cellular Effects
It has been reported that it can be used in the fabrication of perovskite solar cells, where it helps in reducing the number of trap states, thereby improving the device performance .
Molecular Mechanism
It is known to be used as a biological material or organic compound for life science related research
Temporal Effects in Laboratory Settings
In the context of perovskite solar cells, Tetra-n-octylammonium Iodide has been shown to improve the stability of the cells against thermal cycling. The initial efficiency of the solar cells was retained over 500 cycles when each cycle lasted 6 hours, and over 2,500 cycles in accelerated tests where each cycle lasted 5 minutes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetra-n-octylammonium iodide can be synthesized through the reaction of n-octylamine with iodomethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization from a suitable solvent .
Industrial Production Methods: In industrial settings, the production of tetra-n-octylammonium iodide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tetra-n-octylammonium iodide primarily undergoes substitution reactions due to the presence of the iodide ion. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Phase Transfer Catalysis: The compound is used in reactions involving aqueous and organic phases, often in the presence of a strong base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reactants used. For example, in substitution reactions, the iodide ion is replaced by another nucleophile, resulting in the formation of various organic compounds .
Comparación Con Compuestos Similares
Tetra-n-butylammonium iodide: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity properties.
Tetra-n-hexylammonium iodide: Also similar but with intermediate alkyl chain length, affecting its phase transfer capabilities.
Uniqueness: Tetra-n-octylammonium iodide is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its effectiveness as a phase transfer catalyst. This makes it particularly useful in reactions requiring the transfer of large, hydrophobic reactants .
Propiedades
IUPAC Name |
tetraoctylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.HI/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPZZJZTFHCXNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457827 | |
| Record name | Tetra-n-octylammonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16829-91-7 | |
| Record name | 1-Octanaminium, N,N,N-trioctyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16829-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra-n-octylammonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra-n-octylammonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetra-n-octylammonium Iodide contribute to the rejuvenation of aged perovskite quantum dots (PQDs)?
A: Tetra-n-octylammonium Iodide plays a crucial role in the in-situ defect healing treatment (DHT) of aged PQDs. When combined with iodine, it generates I3− anions that effectively anchor onto the surface defects of the aged PQDs []. This interaction has two primary effects:
- Reduced Nonradiative Recombination: The anchored I3− anions significantly diminish the nonradiative recombination of photogenerated charge carriers, a major factor hindering the performance of aged PQDs [].
- Improved Charge Transport: The DHT process, facilitated by Tetra-n-octylammonium Iodide, also contributes to renovating the morphology of the aged PQDs. This results in a more favorable stacking orientation within the PQD solids, leading to improved charge carrier transport and enhanced overall efficiency [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


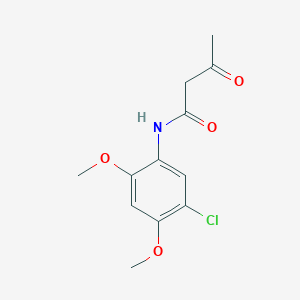
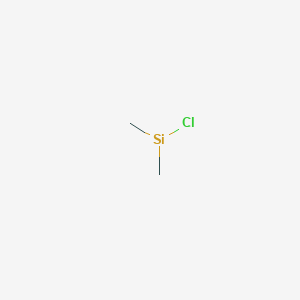
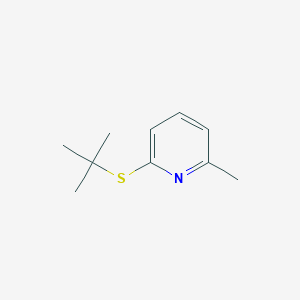
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
